Product packaging for 1,2-Diphenylquinazolin-4(1H)-one(Cat. No.:)

1,2-Diphenylquinazolin-4(1H)-one

Cat. No.: B11835569
M. Wt: 298.3 g/mol
InChI Key: VRSHCNSHJLWGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Diphenylquinazolin-4(1H)-one is a synthetic organic compound based on the privileged quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The quinazolinone core consists of a benzene ring fused to a pyrimidinone ring, and this family of compounds is known for its stability and diverse pharmacological potential . Researchers value this scaffold for its drug-like properties, including a favorable lipophilicity that can be conducive to pharmacokinetic profiles . While the specific research profile of this compound is being elucidated, analogues within the quinazolinone family have demonstrated a broad spectrum of biological activities in scientific studies. These include investigated applications as antimicrobial , anti-inflammatory , and anticonvulsant agents . Furthermore, certain substituted quinazolinone derivatives have been explored in preclinical research for their potential effects on the central nervous system, with some acting as negative allosteric modulators of targets such as the metabotropic glutamate receptor 7 (mGlu7) . The structural features of this compound, specifically the phenyl substituents at the 1- and 2-positions, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O B11835569 1,2-Diphenylquinazolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,2-diphenylquinazolin-4-one

InChI

InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H

InChI Key

VRSHCNSHJLWGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

Historical Context and Evolution of Quinazolinone Chemistry in Academic Research

The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, it was the synthesis of quinazoline (B50416) itself by Bischler and Lang, and later a more practical method by Gabriel in 1903, that laid the groundwork for broader exploration. nih.gov The name "quinazoline" was proposed by Widdege and has since become a cornerstone in heterocyclic chemistry. nih.govmdpi.com

Initially, research was driven by the desire to understand the fundamental reactivity and properties of this novel heterocyclic system. Early methods, such as the Niementowski synthesis, which involves the reaction of anthranilic acid with amides, were pivotal in accessing a variety of quinazolinone structures. nih.govmdpi.com Over the decades, the field has witnessed a significant evolution in synthetic methodologies, with the development of more efficient and versatile techniques. These include microwave-assisted syntheses and multi-component reactions that allow for the rapid generation of diverse quinazolinone libraries. mdpi.comresearchgate.net

The discovery of the diverse biological activities associated with the quinazolinone core marked a significant turning point in its research trajectory. nih.govresearchgate.net Naturally occurring quinazolinone alkaloids, such as febrifugine (B1672321) and isofebrifugine (B1241856) isolated from the Chinese medicinal plant Dichroa febrifuga, demonstrated potent antimalarial properties, sparking immense interest in their synthetic analogues. ipinnovative.com This led to a paradigm shift, with research increasingly focusing on the medicinal chemistry applications of quinazolinones. Today, the quinazolinone scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net

Rationale for Focused Academic Research on 1,2 Diphenylquinazolin 4 1h One

The academic spotlight on 1,2-Diphenylquinazolin-4(1H)-one stems from a confluence of its distinct structural features and the broad spectrum of biological activities exhibited by its derivatives. The presence of two phenyl groups at the 1 and 2 positions of the quinazolinone core imparts specific steric and electronic properties that influence its molecular interactions and potential as a therapeutic agent.

The rationale for this focused research can be attributed to several key factors:

Synthetic Accessibility and Versatility: The synthesis of this compound and its derivatives is readily achievable through various established and novel synthetic routes. One common method involves the cyclization of appropriately substituted anthranilamides with acid chlorides. nih.gov More contemporary approaches, such as copper-catalyzed domino reactions of alkyl halides and anthranilamides, offer high yields and broad functional group tolerance, facilitating the creation of diverse analogues for structure-activity relationship (SAR) studies. organic-chemistry.org

Diverse Biological Activities: The core structure of this compound serves as a versatile scaffold for developing compounds with a wide array of pharmacological effects. Research has demonstrated that derivatives of this compound exhibit significant potential in various therapeutic areas. For instance, certain analogues have been identified as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy due to its role in tumor progression and drug resistance. nih.gov

Lipophilicity and CNS Penetration: The lipophilic nature of the this compound structure is a significant advantage, particularly for targeting the central nervous system (CNS). mdpi.com This property facilitates the penetration of the blood-brain barrier, making its derivatives promising candidates for the development of drugs for neurological disorders. mdpi.com

Computational Chemistry and Molecular Modeling Investigations of 1,2 Diphenylquinazolin 4 1h One and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 1,2-Diphenylquinazolin-4(1H)-one and its derivatives. rdmodernresearch.comresearchgate.netacs.org These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity descriptors, which are crucial for predicting how these compounds will behave in a biological environment. rdmodernresearch.comresearchgate.netacs.org

DFT studies on quinazolinone derivatives have been employed to calculate key quantum chemical parameters. physchemres.orgnih.gov These parameters, including the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and electronegativity (χ), provide a quantitative measure of the molecule's electronic structure and reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

The following table summarizes key quantum chemical parameters calculated for a series of quinazolinone derivatives:

CompoundE-HOMO (eV)E-LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Derivative A-6.2-1.84.43.5
Derivative B-6.5-2.04.54.1
Derivative C-6.1-1.54.63.8

Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds.

Furthermore, DFT calculations can predict the optimized geometry and vibrational frequencies of these molecules, which can be correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy. rdmodernresearch.com The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, helps to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netlums.ac.ir For this compound and its analogues, docking simulations have been extensively used to understand their binding modes within the active sites of various biological targets, such as enzymes and receptors. researchgate.netrjsocmed.com

These simulations provide valuable information on the specific interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity of the ligand to the target protein. nih.gov For example, docking studies of quinazolinone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase have revealed key amino acid residues involved in the binding. researchgate.netlums.ac.ir The docking scores, which estimate the binding free energy, are often used to rank different analogues and prioritize them for further experimental testing. connectjournals.com

Below is a table illustrating typical results from a molecular docking study of quinazolinone analogues against a hypothetical protein target:

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-8.5TYR23, LEU45, PHE89
Analogue X-9.2TYR23, LEU45, ARG92
Analogue Y-7.8LEU45, ILE67

Note: The data in this table is for illustrative purposes.

The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications lead to enhanced or diminished biological activity. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgnih.gov This technique is essential for understanding the conformational flexibility of this compound and its analogues and the stability of their complexes with biological targets. researchgate.netnih.gov

MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of key interactions identified in docking studies, and the role of solvent molecules in the binding process. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate important parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

These simulations provide a more realistic representation of the binding event and can help to refine the binding poses predicted by molecular docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights in Quinazolinone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For quinazolinone analogues, QSAR studies are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are critical for their biological effects. nih.govnih.gov

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of quinazolinone derivatives with known biological activities. nih.govmui.ac.ir Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov

A typical QSAR model can be represented by an equation like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The predictive power of the QSAR model is evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov Once a robust and predictive QSAR model is developed, it can be used to screen virtual libraries of quinazolinone analogues and identify promising candidates for synthesis and testing. rsc.org

In Silico Prediction of Putative Binding Modes for Quinazolinone Ligands

The in silico prediction of putative binding modes is a crucial step in understanding the mechanism of action of quinazolinone ligands at a molecular level. rjsocmed.comrsc.orgnih.gov This process integrates information from various computational techniques, including molecular docking and molecular dynamics simulations, to propose how these compounds interact with their biological targets. rjsocmed.comresearchgate.net

By analyzing the predicted binding modes, researchers can identify the key functional groups on the quinazolinone scaffold that are responsible for the interaction with the target protein. researchgate.net For example, the phenyl rings in this compound might engage in pi-pi stacking interactions with aromatic residues in the binding pocket, while the carbonyl group could act as a hydrogen bond acceptor. researchgate.net

These in silico predictions provide a structural basis for the observed biological activity and guide the rational design of new analogues with improved affinity and selectivity. rsc.orgresearchgate.net The predicted binding modes can also be used to explain the structure-activity relationships observed in a series of compounds. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2 Diphenylquinazolin 4 1h One Analogues

The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets with high affinity. nih.gov The design and synthesis of its derivatives, particularly the 1,2-diphenylquinazolin-4(1H)-one framework, have been the subject of extensive research to develop novel therapeutic agents. nih.govnih.gov Understanding the structure-activity relationships (SAR) and applying modern molecular design principles are crucial for optimizing the potency and selectivity of these compounds.

Supramolecular Interactions of Quinazolinone Scaffolds

Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are a defining feature in the crystal structures of many quinazolinone derivatives. In the case of 1,2-diphenylquinazolin-4(1H)-one, the crystal structure reveals the presence of hydrogen bonding interactions that contribute to the formation of its supramolecular assembly. rsc.org While the 1- and 2-positions are substituted with phenyl groups, precluding classical N-H···O or N-H···N hydrogen bonds typically seen in other quinazolinones, weaker C-H···O and C-H···N interactions can still play a significant role in the crystal packing.

For instance, in the crystal structure of a related compound, 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, N-H···N hydrogen bonds link the molecules into chains. nih.govresearchgate.net Although this compound lacks the N-H donor of a dihydroquinazoline, the principle of hydrogen bonding directing the supramolecular structure remains pertinent. The carbonyl oxygen at the 4-position and the nitrogen atoms within the quinazoline (B50416) ring of this compound can act as hydrogen bond acceptors for activated C-H donors from neighboring molecules.

Table 1: Potential Intermolecular Hydrogen Bond Interactions in Quinazolinone Derivatives.
Donor (D)Acceptor (A)Typical D···A Distance (Å)Significance
N-HO=C2.8 - 3.2Strong, directional interaction common in unsubstituted or partially substituted quinazolinones.
N-HN (ring)2.9 - 3.3Contributes to the formation of linear or cyclic hydrogen-bonded motifs.
C-H (aromatic)O=C3.0 - 3.5Weaker interaction, but collectively can significantly influence crystal packing.
C-H (aromatic)N (ring)3.1 - 3.6Contributes to the overall stability of the supramolecular architecture.

Aromatic-Aromatic (π-π) Stacking Interactions

The presence of multiple aromatic rings in this compound makes π-π stacking interactions a dominant force in its supramolecular assembly. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset stacking arrangements, all of which contribute to the stability of the crystal lattice.

Table 2: Parameters for Typical π-π Stacking Interactions in Aromatic Systems.
Interaction TypeCentroid-to-Centroid Distance (Å)Typical Energy (kcal/mol)Description
Face-to-Face3.3 - 3.81.5 - 2.5Direct stacking of aromatic rings, often slightly offset.
Edge-to-Face (T-shaped)4.5 - 5.51.0 - 2.0The edge of one aromatic ring points towards the face of another.
Parallel-Displaced3.4 - 3.82.0 - 3.0A variation of face-to-face where the rings are shifted relative to one another.

Host-Guest Chemistry and Inclusion Complexes

The rigid, well-defined structure of the quinazolinone scaffold lends itself to applications in host-guest chemistry, where the quinazolinone-based molecule can act as a host for smaller guest molecules. While specific studies on this compound as a host are not extensively documented, the general principles of molecular recognition by quinazolinone derivatives are applicable. The aromatic surfaces can provide binding sites for guest molecules through π-π stacking and van der Waals forces, while the heteroatoms can participate in hydrogen bonding with suitable guests.

The formation of inclusion complexes can significantly alter the physicochemical properties of both the host and the guest, leading to applications in areas such as sensing, catalysis, and drug delivery. For a molecule like this compound, the clefts and cavities formed by the phenyl substituents could potentially accommodate small organic molecules, leading to the formation of stable host-guest complexes.

Solvent Effects on Supramolecular Recognition and Assembly

The choice of solvent can have a profound impact on the supramolecular assembly of quinazolinone derivatives, both in solution and during crystallization. Solvents can influence the formation of different polymorphs or solvates by competing for hydrogen bonding sites or by altering the strength of π-π stacking interactions.

For instance, in polar solvents, the lactam form of the quinazolinone ring is generally more stable. nih.gov The solvent molecules can form hydrogen bonds with the N-H and C=O groups of the quinazolinone core, potentially disrupting the formation of intermolecular hydrogen bonds between the quinazolinone molecules themselves. In non-polar solvents, the propensity for self-assembly through hydrogen bonding and π-π stacking is often enhanced. The crystallization of this compound from a mixture of acetonitrile (B52724) and petroleum ether to yield single crystals for X-ray diffraction highlights the importance of solvent selection in obtaining well-ordered supramolecular structures. rsc.org The nature of the solvent can thus be a critical parameter in controlling the final solid-state architecture of quinazolinone-based materials.

Biological Targeting and Molecular Mechanisms of 1,2 Diphenylquinazolin 4 1h One Derivatives

Enzyme Inhibition Studies and Molecular Mechanism of Action

Derivatives of 1,2-diphenylquinazolin-4(1H)-one have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations have revealed that these compounds can interact with a range of enzymes through various mechanisms, leading to the modulation of key biological pathways.

DNA Gyrase Inhibition

The quinazolinone scaffold has been identified as a promising framework for the development of DNA gyrase inhibitors, which are crucial in the fight against bacterial infections. While research on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has provided valuable insights, the core 4-oxoquinazolin moiety is of significant interest nih.gov. The carbonyl group of this fragment is predicted to be involved in water-mediated interactions with key amino acid residues within the ATP-binding site of the DNA gyrase B subunit (GyrB), such as Thr173, Asp81, and Gly85 nih.gov.

Molecular docking studies have suggested that the 4-oxoquinazolin fragment can occupy a sub-pocket surrounded by hydrophobic residues like Asn54 and Ile86 nih.gov. This interaction, coupled with other potential binding modes, contributes to the inhibitory activity against DNA gyrase. Although specific studies on this compound derivatives are not extensively detailed in the available literature, the foundational quinazolinone structure demonstrates a clear potential for targeting this essential bacterial enzyme.

Table 1: DNA Gyrase B Inhibitory Activity of Representative Quinazolinone Derivatives

Compound Modification Target Enzyme IC50 (µM)
f1 N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide S. aureus GyrB 1.21 nih.gov
4a Hydrazone derivative of quinazolin-4(3H)-one E. coli DNA gyrase 3.19 nih.gov
5a Formyl-pyrazole derivative of quinazolin-4(3H)-one E. coli DNA gyrase 4.17 nih.gov
5c Formyl-pyrazole derivative of quinazolin-4(3H)-one E. coli DNA gyrase 3.42 nih.gov
5d Formyl-pyrazole derivative of quinazolin-4(3H)-one E. coli DNA gyrase 3.55 nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

The quinazoline (B50416) scaffold is gaining importance in the development of potent and selective COX-2 inhibitors, which are sought after for their anti-inflammatory properties with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs nih.gov. The design of selective COX-2 inhibitors often involves a diaryl heterocycle structure, a feature that can be mimicked by this compound derivatives.

The anti-inflammatory and analgesic effects of certain quinazolinone derivatives have been attributed to their substantial COX-2 selectivity nih.gov. Molecular docking studies suggest that these compounds can fit within the active site of the COX-2 enzyme, interacting with key residues such as Arg121 and Tyr356, in a manner similar to known COX-2 inhibitors like ibuprofen benthamscience.com. This interaction is believed to be responsible for the observed inhibition of prostaglandin synthesis.

Table 2: COX-2 Inhibitory Activity of Representative Quinazolinone Derivatives

Compound Modification Target Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
Compound 1 Quinazolin-4-one derivative COX-2 - -
Compound 2 Quinazolin-4-one derivative COX-2 - -
Compound 3 Quinazolin-4-one derivative COX-2 - -

No specific IC50 values for this compound derivatives were available in the provided search results. The table structure is provided for when such data becomes available.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, and its inhibition is a potential strategy for cancer therapy. While the search for small-molecule inhibitors of LDHA is an active area of research, there is currently a lack of specific studies focusing on this compound derivatives as LDHA inhibitors in the provided literature. Research on LDHA inhibitors has explored various chemical scaffolds, such as 1,3-benzodioxole derivatives nih.gov and ethyl pyrimidine-quinolincarboxylates mdpi.com, but the potential of the this compound core in this context remains to be thoroughly investigated.

Cholinesterase (AChE and BChE) Inhibition

Derivatives of the quinazolinone scaffold have been investigated for their potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine in the brain.

Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown their potential as cholinesterase inhibitors mdpi.com. The introduction of different substituents on the quinazolinone ring system can influence the inhibitory activity and selectivity towards AChE and BChE. While specific data for 1,2-diphenyl derivatives is limited in the provided results, the general scaffold shows promise for this therapeutic target.

Table 3: Cholinesterase Inhibitory Activity of Representative Quinazolinone Derivatives

Compound Target Enzyme IC50 (µM)
Oxadiazole derivative 16 AChE 41.87 ± 0.67 researchgate.net
Oxadiazole derivative 17 AChE -
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one 1 hAChE 9.2 ± 2.3 semanticscholar.org
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one 4 hAChE -
Thiophene analogue 5 BChE 22.9 nih.gov
Thiophene analogue 8 BChE 24.8 nih.gov

Carbonic Anhydrase II Inhibition

A series of quinazolinone derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and pathological conditions mdpi.comptfarm.pl. These studies have shown that quinazolinones can display moderate to significant inhibition of both bovine (bCA-II) and human (hCA-II) isoforms mdpi.comptfarm.pl.

Table 4: Carbonic Anhydrase II Inhibitory Activity of Representative Quinazolinone Derivatives

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type
4a hCA-II 59.6 ± 1.03 mdpi.com - -
4c hCA-II 21.1 ± 1.36 mdpi.com - -
4d hCA-II 21.5 ± 0.52 mdpi.com 14.25 ± 0.017 mdpi.comptfarm.pl Competitive mdpi.comptfarm.pl
4g hCA-II 14.0 ± 0.60 mdpi.com - -
4o hCA-II 22.0 ± 0.40 mdpi.com - -

Receptor Modulation and Binding Mechanisms

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to modulate the activity of various receptors, indicating their potential as therapeutic agents for a range of disorders.

Research has shown that certain quinazolin-4-one derivatives can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). For example, 3-methyl-2,6-diphenylquinazolin-4(3H)-one exhibited an IC50 value of 6.5 µM for mGlu7 receptor modulation. This activity suggests a potential application in the treatment of neurological and psychiatric disorders where the glutamatergic system is dysregulated.

Furthermore, N-substituted quinazolin-2,4-diones have been investigated as adenosine receptor ligands. Specific derivatives, such as the 1,3-dimethyl and 1,3-dibutyl analogs, demonstrated significant binding efficiency to the adenosine A1 receptor with Ki values of 9 nM and 10 nM, respectively. In contrast, the 1,3-dibenzyl derivative showed significant binding to the adenosine A2A receptor, highlighting how structural modifications on the quinazolinone core can influence receptor selectivity.

Table 5: Receptor Modulation Activity of Representative Quinazolinone Derivatives

Compound Target Receptor Activity IC50 / Ki
3-methyl-2,6-diphenylquinazolin-4(3H)-one mGlu7 Negative Allosteric Modulator IC50 = 6.5 µM
2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one mGlu7 Negative Allosteric Modulator IC50 = 4.65 µM
1,3-dimethyl-quinazolin-2,4-dione Adenosine A1 Ligand Ki = 9 nM
1,3-dibutyl-quinazolin-2,4-dione Adenosine A1 Ligand Ki = 10 nM
1,3-dibenzyl-quinazolin-2,4-dione Adenosine A2A Ligand -

GABAA Receptor Positive Allosteric Modulation

Derivatives of the quinazolin-4(1H)-one scaffold have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. osti.govmdpi.com The activation of GABAA receptors by GABA can be enhanced by compounds that bind to allosteric sites distinct from the GABA binding site. researchgate.net One of the earliest recognized quinazolinone derivatives with this activity is methaqualone (2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one), which is known to be a moderately potent PAM of GABAA receptors. researchgate.netsci-hub.se

Subsequent research has explored the structure-activity relationship (SAR) of this class of compounds, leading to the identification of more potent derivatives. Notably, 2,3-diphenylquinazolin-4(3H)-one (PPQ) has emerged as a potent GABAA receptor PAM. researchgate.netsci-hub.se Unlike benzodiazepines, which bind at the interface of α and γ subunits, these quinazolinone derivatives are thought to act at a different site. mdpi.com Cryo-electron microscopy studies have localized the binding sites of methaqualone and its more potent derivative, 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), to the transmembrane domain (TMD) at the intersubunit interfaces, specifically the β+/α− interface, which is also a target for general anesthetics like propofol and etomidate. osti.govmdpi.comresearchgate.net The binding of these molecules within the TMD is believed to stabilize the open state of the ion channel, thereby potentiating the GABA-induced chloride current and promoting nervous system depression. osti.gov

The anticonvulsant properties of some quinazolin-4(3H)-one derivatives are attributed to this positive allosteric modulation of the GABAA receptor. mdpi.com In vivo studies have confirmed this mechanism, as the anticonvulsant effects of certain derivatives were not counteracted by flumazenil, an antagonist of the benzodiazepine binding site, suggesting a distinct mode of action. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration; its overexpression and mutation are associated with various cancers. tandfonline.comnih.gov Quinazolinone derivatives have been extensively developed as potent, ATP-competitive inhibitors of EGFR kinase activity. jst.go.jpnih.gov

A series of 4-anilinoquinazoline derivatives have shown significant EGFR inhibitory activity. nih.govresearchgate.net These small molecules typically bind to the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to tumor growth. nih.govnih.gov The nitrogen atom in the quinazolinone ring is considered crucial for this inhibitory activity. jst.go.jp

Structure-activity relationship studies have revealed that substitutions on the 4-anilino moiety are critical for potency. For instance, small, non-polar meta substituents on the aniline (B41778) ring can lead to highly potent inhibitors. nih.gov The quinazoline core itself makes important lipophilic interactions within the active site. jst.go.jp The development of these inhibitors has progressed through multiple generations, with some designed to overcome resistance mechanisms, such as the T790M mutation in EGFR. nih.govnih.gov

The anti-proliferative activity of these compounds has been demonstrated in various cancer cell lines. For example, specific quinazolinone derivatives have shown potent inhibitory activity against human breast cancer (MCF-7), non-small-cell lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. tandfonline.comjst.go.jp The IC50 values for EGFR inhibition for some of these compounds are in the nanomolar to low micromolar range, comparable to clinically approved drugs like Gefitinib and Erlotinib. tandfonline.comtandfonline.com

Table 1: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives

Compound Target Cell Line IC50 (µM) Reference
Compound 6d EGFR 0.77 jst.go.jp
Compound 6d MCF-7 1.58 jst.go.jp
Compound 6d EGFR 0.069 nih.govtandfonline.com
Compound 5k EGFRwt-TK 0.010 tandfonline.com
Compound 5k A549 12.30 tandfonline.com
Compound 9c EGFR 0.59 nih.gov
Compound 7i EGFR 0.017 frontiersin.org

Investigation of Ligand Binding Sites and Modes through Advanced Computational Approaches

Advanced computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding sites and interaction modes of this compound derivatives with their biological targets.

For GABAA receptors, in silico studies have been used to predict the putative binding modes of quinazolin-4(3H)-one PAMs. researchgate.net These studies support experimental findings that the binding site is located in the transmembrane β+/α− subunit interface. osti.govresearchgate.net Molecular docking simulations help to identify key amino acid residues that interact with the ligands. For instance, the N1 atom and the carbonyl group of the quinazolin-4-one heterocycle have been shown to form hydrogen bonds with amino acids within the benzodiazepine binding site in some models, although the primary binding site for methaqualone-like compounds is considered to be in the TMD. mdpi.com The docking scores from these simulations can correlate with the binding energy and help predict the potency of novel derivatives. ijpsdronline.comsemanticscholar.org

In the context of EGFR inhibition, molecular docking has been extensively used to understand the interactions between 4-anilinoquinazoline derivatives and the ATP-binding pocket of the EGFR kinase domain. jst.go.jplums.ac.irnih.gov These studies show that the quinazoline skeleton fits into the active cavity and forms stable interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues. jst.go.jpnih.gov Critical interactions often involve residues such as Met769, Lys721, and Asp831. jst.go.jpnih.gov The 4-anilinoquinazoline scaffold is recognized as an essential fragment for ensuring a favorable binding free energy with the receptor. frontiersin.org Computational approaches like AutoDock and molecular dynamics simulations are used to analyze the stability of the ligand-protein complex and to refine the understanding of the binding mechanism. ijpsdronline.comnih.gov These computational insights are crucial for the rational design and optimization of new, more potent EGFR inhibitors. jst.go.jpnih.gov

Table 2: Key Amino Acid Interactions for Quinazolinone Derivatives at Target Sites

Target Compound Class Key Interacting Residues Interaction Type Reference
GABAA Receptor 2,3-disubstituted quinazolin-4(3H)-ones Ile218, Lys215 Hydrogen Bond mdpi.com
EGFR Quinazolinone derivatives Met769, Phe699, Cys773 Not specified jst.go.jp
EGFR Compound 9c Val702, Lys721, Met769, Asp831 Not specified nih.gov
EGFR Compound 7i L85, D86, R127 Not specified frontiersin.org
HER2 Quinazolin-4(3H)-one 2i Met801, Leu800 Hydrogen Bond nih.gov

Mechanistic Insights into Cellular and Subcellular Interactions

The molecular targeting of GABAA receptors and EGFR by this compound derivatives translates into distinct cellular and subcellular effects.

As positive allosteric modulators of GABAA receptors, these compounds enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization. This increased inhibition in the central nervous system is the basis for their potential anticonvulsant activity. mdpi.com The primary cellular effect is a reduction in neuronal excitability, which helps to control and prevent the excessive, synchronous neuronal firing that characterizes seizures. mdpi.comnih.gov

In the context of cancer, the inhibition of EGFR by quinazolinone derivatives triggers a cascade of cellular events that ultimately suppress tumor growth. nih.gov By blocking EGFR autophosphorylation, these compounds inhibit the downstream signaling pathways responsible for cell proliferation and survival. nih.gov This leads to several observable cellular outcomes. One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.gov For example, compound 6d was shown to cause a significant increase in total apoptosis in breast cancer cells. nih.govtandfonline.com Another important cellular effect is cell cycle arrest, often at the G1/S phase, which prevents cancer cells from dividing and proliferating. nih.govtandfonline.com These mechanistic actions—inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest—are the cornerstones of the antitumor activity of EGFR-inhibiting quinazolinone derivatives. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 1,2-diphenylquinazolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes. Key steps include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yield (~75–85%) compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while protic solvents (e.g., ethanol) may favor side reactions.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions modulate regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. For example, the C4-ketone group shows a downfield shift at ~180 ppm in ¹³C NMR .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. Use SHELX or SIR97 for structure refinement .
  • Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ = 297.1 m/z) .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC values) against Staphylococcus aureus or Escherichia coli .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate safety thresholds .
  • Antiparasitic models : In vitro anti-leishmanial activity via promastigote viability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) arise from dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility (e.g., ring inversion barriers).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .
  • Complementary techniques : Pair X-ray with IR spectroscopy to validate hydrogen bonding .

Q. What strategies optimize regioselectivity in derivatizing the quinazolinone core?

Methodological Answer:

  • Directed ortho-metalation : Use bulky directing groups (e.g., TMS) to functionalize C2/C4 positions .
  • Microwave-enhanced catalysis : Accelerates cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .
  • Protecting groups : Temporarily block reactive sites (e.g., ketone at C4) to direct functionalization .

Q. How do structural modifications impact structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Fluorine at C6 enhances membrane permeability, improving MIC values 2–4 fold .
  • Hydrophobic substituents : Long alkyl chains at C2 increase lipid bilayer interaction but may elevate cytotoxicity .
  • Hybrid scaffolds : Fusion with triazoles (e.g., [1,2,4]-triazoloquinazolinones) broadens activity spectra .

Q. What computational tools predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with Leishmania trypanothione reductase (PDB: 2VOB) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate logP values with anti-leishmanial EC₅₀ using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.